molecular formula C9H10O B7769412 3-Phenylpropanal CAS No. 1335-10-0

3-Phenylpropanal

Cat. No.: B7769412
CAS No.: 1335-10-0
M. Wt: 134.17 g/mol
InChI Key: YGCZTXZTJXYWCO-UHFFFAOYSA-N
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Description

3-Phenylpropanal, also known as hydrocinnamaldehyde, is an organic compound with the molecular formula C₉H₁₀O. It is a colorless to pale yellow liquid with a sweet, floral odor reminiscent of hyacinth and balsam. This compound is commonly used in the fragrance industry due to its pleasant aroma and is also a valuable intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Phenylpropanal can be synthesized through the hydrogenation of cinnamaldehyde. This process involves the use of a palladium-containing catalyst in the presence of a small amount of water. The reaction conditions typically include moderate temperatures and pressures to achieve high yield and selectivity .

Industrial Production Methods: In industrial settings, the hydrogenation of cinnamaldehyde is carried out in large reactors with precise control over temperature, pressure, and catalyst concentration. The reaction mixture obtained can be directly used in subsequent oxidation reactions to produce 3-phenylpropionic acid without intermediate processing .

Chemical Reactions Analysis

Types of Reactions: 3-Phenylpropanal undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Phenylpropanal has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor for the synthesis of biologically active molecules and is used in studies related to enzyme-catalyzed reactions.

    Medicine: It is involved in the synthesis of antiviral drugs, particularly HIV protease inhibitors.

    Industry: It is used in the fragrance industry to produce perfumes and scented products

Mechanism of Action

The mechanism of action of 3-Phenylpropanal involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with primary amines, which can further undergo various transformations. In biological systems, it can be metabolized by aldehyde dehydrogenases to form 3-phenylpropionic acid, which can participate in various metabolic pathways .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its versatile reactivity, allowing it to participate in a wide range of chemical reactions. Its pleasant aroma also makes it valuable in the fragrance industry, distinguishing it from other similar compounds .

Properties

IUPAC Name

3-phenylpropanal
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InChI

InChI=1S/C9H10O/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6,8H,4,7H2
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InChI Key

YGCZTXZTJXYWCO-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)CCC=O
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Molecular Formula

C9H10O
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DSSTOX Substance ID

DTXSID0047610
Record name 3-Phenylpropanal
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Molecular Weight

134.17 g/mol
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Physical Description

Colorless or light yellow liquid; [Acros Organics MSDS], Solid, Colourless to slightly yellow liquid, strong pungent floral odour of hyacinth
Record name 3-Phenylpropionaldehyde
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Boiling Point

97.00 to 98.00 °C. @ 12.00 mm Hg
Record name 3-Phenylpropanal
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Solubility

insoluble in water; soluble in oils, miscible (in ethanol)
Record name 3-Phenylpropionaldehyde
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Density

1.008-1.018
Record name 3-Phenylpropionaldehyde
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CAS No.

104-53-0, 1335-10-0
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Record name Propanal, phenyl-
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Melting Point

47 °C
Record name 3-Phenylpropanal
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 3-Phenylpropanal?

A1: this compound has the molecular formula C9H10O and a molecular weight of 134.18 g/mol.

Q2: How can this compound be characterized spectroscopically?

A: this compound can be characterized using techniques like NMR and IR spectroscopy. For example, 2-14C-3-Phenylpropionaldehyde was utilized in a study involving photolytic decarbonylation, demonstrating the potential for isotopic labeling in mechanistic studies. []

Q3: What is known about the stability of this compound?

A: this compound can undergo degradation in the presence of certain enzymes. For instance, research has shown that enoate reductase can dehydrogenate this compound to trans-cinnamaldehyde in the presence of electron acceptors like oxygen. []

Q4: How can this compound be synthesized through catalytic hydrogenation?

A: this compound can be synthesized by the selective catalytic hydrogenation of cinnamaldehyde. Several studies highlight the use of different catalysts for this reaction, including Ni/SiO2 [], [(2S,4S)-BDPP]Pt(SnCl3)Cl [], and alumina supported bimetallic Pd-Pt and Pd-Rh catalysts [].

Q5: What factors influence the selectivity of cinnamaldehyde hydrogenation to this compound?

A: Factors like the type of catalyst, support material, metal loading, reaction temperature, and pressure significantly affect the selectivity of this compound formation. For example, researchers achieved a 97.57% selectivity for this compound by directly hydrogenating cinnamon oil using a modified Raney-Ni catalyst. [] Another study showed that Pd catalysts supported on structured carbon nanofibers achieved 98% selectivity for this compound at conversions below 56%, highlighting the influence of support material. []

Q6: How does syngas pressure impact the regioselectivity of this compound formation during styrene hydroformylation?

A: Research has demonstrated that regioselectivity can be influenced by adjusting the syngas pressure. For instance, using a rhodium catalyst with a BINOL-derived diphosphoramidite ligand, higher syngas pressures favored the branched aldehyde, while lower pressures favored this compound. []

Q7: Are there alternative synthetic routes to this compound besides cinnamaldehyde hydrogenation?

A: Yes, this compound can be synthesized from allylbenzene via an anti-Markovnikov oxidation using water-soluble palladium nanoparticles. This reaction occurs in neat water at room temperature and atmospheric pressure. [] Another method involves the reaction of thianthrene cation radical tetrafluoroborate with this compound, ultimately leading to the formation of α-ketols through a Lobry de Bruyn–van Ekenstein rearrangement. []

Q8: Is there any reported insecticidal activity associated with this compound?

A: While not directly studied, research on Cuminum cyminum L. essential oil, where this compound is a major component (34.2%), showed insecticidal activity against the larvae of Spodoptera littoralis. This suggests that this compound may contribute to the insecticidal properties of the oil. []

Q9: Has this compound been explored in the context of pest management?

A: Research has identified this compound as one of the seventeen electroantennogram-active compounds in the floral volatiles of Vigna unguiculata. This compound, along with five others, showed potential as an attractant for female legume pod borer moths (Maruca vitrata) in field trapping experiments, suggesting its potential application in pest management strategies. []

Q10: Can this compound be used as a starting material in organic synthesis?

A: Yes, this compound can be used as a building block in organic synthesis. For example, it has been employed in the synthesis of (±)-4-methoxydecanoic acid, a novel antifungal compound. The synthesis involved a Grignard reaction with heptanal, followed by a series of oxidation and methylation steps. []

Q11: Are there any stereoselective syntheses utilizing this compound as a starting material?

A: Yes, this compound was used as a starting material in the stereoselective synthesis of (3S, 4R)-5-Phenylpentane-1, 3, 4-triol, a compound with potential therapeutic applications. []

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